molecular formula C6H10ClF3O3S B2997910 2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride CAS No. 2169117-41-1

2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride

Cat. No. B2997910
M. Wt: 254.65
InChI Key: YQFRRMXZEAPHBZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2169117-41-1 . It has a molecular weight of 254.66 and its IUPAC name is 2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10ClF3O3S/c1-5(2,4-14(7,11)12)13-3-6(8,9)10/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 94.8±35.0 °C and a predicted density of 1.036±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride is involved in the synthesis of various sulfonates and sulfonic esters. For example, it reacts with 2,2-bis(alkoxy-NNO-azoxy)propane-1,3-diols in the presence of bases to afford methane-, trifluoromethane-, benzene, and toluenesulfonates, highlighting its versatility in organic synthesis (Zyuzin, 2014). Similarly, it serves as a precursor in the preparation of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, showcasing its utility in the synthesis of N-tert-butylsulfonyl imino esters, which are valuable in allylation reactions (Schleusner et al., 2004).

Catalysis and Functionalization

The compound also finds application as a catalyst and in the functionalization of molecules. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, derived from a similar sulfonyl chloride structure, acts as a novel and green catalyst for the formylation of alcohols and amines, demonstrating its potential in catalysis and organic transformations (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Surface Chemistry and Material Science

In material science, derivatives of sulfonyl chlorides, like 2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride, contribute to the development of novel materials. The synthesis and characterization of sulfonated block copolymers incorporating fluorenyl groups for fuel-cell applications exemplify the integration of sulfonyl chloride derivatives into advanced materials. These copolymers exhibit high proton conductivity and mechanical properties, indicating their suitability for fuel-cell membranes (Bae et al., 2009).

Environmental and Engineering Applications

Amphoteric polymers synthesized from compounds structurally related to 2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride, such as poly(acrylamide-acryloyloxyethyl trimethyl ammonium chloride-2-acrylamido-2-methyl-propane sulfonate), have been developed for sludge flocculation. These polymers demonstrate efficient flocculation capabilities, making them valuable in wastewater treatment and environmental remediation efforts (Qi et al., 2016).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClF3O3S/c1-5(2,4-14(7,11)12)13-3-6(8,9)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFRRMXZEAPHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(2,2,2-trifluoroethoxy)propane-1-sulfonyl chloride

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